2-CHLORO-N-(2-NAPHTHYL)BENZAMIDE
Description
Significance of Benzamide (B126) Scaffolds in Drug Discovery and Development
The benzamide scaffold is considered a "privileged structure" in drug discovery. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them a valuable starting point for the design of novel drugs. The physicochemical properties of the benzamide group, including its ability to form hydrogen bonds and participate in various intermolecular interactions, contribute to its success in binding to diverse protein targets. nih.gov This versatility has led to the development of benzamide-containing drugs for a wide array of diseases.
The development of new synthetic methodologies has further expanded the chemical space accessible for benzamide derivatives, enabling the creation of extensive compound libraries for high-throughput screening. Computational approaches, such as 3D-QSAR and molecular docking, have also played a crucial role in understanding the structure-activity relationships of benzamide derivatives and in the rational design of more potent and selective drug candidates. nih.gov
Overview of Biologically Active Benzamide Derivatives
The broad pharmacological potential of benzamide derivatives is well-documented, with compounds exhibiting a wide range of biological activities. researchgate.net These include antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.gov The specific biological activity of a benzamide derivative is largely determined by the nature and position of the substituents on both the benzoyl and the N-phenyl rings.
For instance, some benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. nih.gov Others have shown potential as glucokinase activators for the treatment of diabetes or as smoothened (SMO) antagonists in the context of Hedgehog signaling pathway-related cancers. nih.gov The ability to readily modify the benzamide structure allows medicinal chemists to fine-tune the pharmacological properties of these compounds to target specific diseases.
Below is an interactive data table showcasing some examples of biologically active benzamide derivatives and their reported activities.
| Compound Name | Biological Activity | Therapeutic Area |
| Entinostat (MS-275) | Histone Deacetylase (HDAC) Inhibitor | Oncology |
| Nitazoxanide | Antiparasitic, Antiviral | Infectious Diseases |
| VKNG-2 | ABCG2 Transporter Inhibitor | Oncology (Multidrug Resistance) |
| PF-04937319 | Glucokinase Activator | Diabetes |
Contextualization of 2-CHLORO-N-(2-NAPHTHYL)BENZAMIDE within Benzamide Research
This compound is a specific N-substituted benzamide that falls within the broad landscape of benzamide research. Its chemical structure features a chlorobenzamide moiety N-substituted with a naphthyl group. ontosight.ai The presence of the chloro-substituent on the benzamide ring and the larger, aromatic naphthyl group on the nitrogen atom are key structural features that distinguish it from other benzamides and are expected to influence its biological activity. ontosight.ai
Research into compounds with similar structural motifs, such as other N-arylbenzamides and chloro-substituted benzamides, has revealed a range of biological effects, including potential anticancer and anti-inflammatory properties. acs.orgontosight.ai Therefore, the investigation of This compound is a logical progression in the exploration of the chemical and biological diversity of the benzamide class of compounds. The specific combination of the 2-chloro-benzamide and the 2-naphthylamine (B18577) components makes it a unique entity for further scientific inquiry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-naphthalen-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c18-16-8-4-3-7-15(16)17(20)19-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEIVFVDSAWTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 2 Chloro N 2 Naphthyl Benzamide and Its Analogs
Established Synthetic Pathways for Benzamide (B126) Nuclei
The formation of the benzamide core is a fundamental step in the synthesis of 2-Chloro-N-(2-naphthyl)benzamide. Several well-established methods are routinely employed for this purpose.
Conventional Synthetic Approaches (e.g., reaction of benzoyl chloride with anilines)
The most common and direct method for synthesizing N-aryl benzamides, including this compound, is the Schotten-Baumann reaction. wikipedia.orgorganic-chemistry.org This reaction involves the acylation of an amine with an acid chloride. organic-chemistry.org In the case of this compound, this would involve the reaction of 2-chlorobenzoyl chloride with 2-naphthylamine (B18577). researchgate.net
The reaction is typically carried out in a two-phase system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base. wikipedia.org The base, often a sodium hydroxide (B78521) solution, serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the amide. organic-chemistry.orgyoutube.com The starting materials and the resulting benzamide product remain in the organic phase. wikipedia.org This method is widely used due to its simplicity and effectiveness. wikipedia.org
For example, the synthesis of N-phenyl benzamide (benzanilide) is achieved by reacting aniline (B41778) with benzoyl chloride in the presence of sodium hydroxide. youtube.comyoutube.com Similarly, other substituted benzamides can be synthesized by choosing the appropriately substituted benzoyl chloride and aniline. researchgate.net
Thionyl Chloride-Mediated Alkylation Routes
An alternative to using pre-formed benzoyl chlorides is the in-situ generation of the acylating agent from a carboxylic acid using thionyl chloride (SOCl₂). researchgate.netresearchgate.net This one-pot method allows for the synthesis of benzamides directly from the corresponding benzoic acid and amine. rsc.org The process involves the activation of the carboxylic acid by thionyl chloride to form an intermediate acyl chloride, which then reacts with the amine to yield the desired amide. researchgate.net
This approach offers several advantages, including being a solvent-free method in some cases, which can increase the yield and decrease the reaction time. researchgate.netresearchgate.net The reaction of 3-bromo-5-nitrobenzoic acid with various amines using thionyl chloride has been shown to produce good yields of the corresponding benzamides within a few hours under conventional heating. researchgate.netresearchgate.net This method is considered flexible, economical, and environmentally friendly as it can avoid the use of catalysts, ligands, and toxic solvents. researchgate.net
Carbodiimide (B86325) Coupling Methods for Substituted Benzamides
Carbodiimide coupling represents another versatile method for the synthesis of benzamides, particularly when milder reaction conditions are required. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used to facilitate the formation of the amide bond between a carboxylic acid and an amine. nih.govthermofisher.com
The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then react with an amine to form the amide and a urea (B33335) byproduct. peptide.com To improve the efficiency of the coupling and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. thermofisher.compeptide.com These additives react with the O-acylisourea intermediate to form a more stable active ester, which then readily reacts with the amine. thermofisher.com
This method is particularly useful in peptide synthesis and for creating libraries of amide compounds. nih.govpeptide.com For instance, a library of benzimidazole (B57391) amides has been successfully synthesized using EDC coupling. nih.gov The water-solubility of EDC and its urea byproduct simplifies the purification process, often requiring only an aqueous extraction. thermofisher.compeptide.com
Novel Synthetic Routes for this compound Derivatives
Beyond the established methods, researchers are exploring novel synthetic strategies to access derivatives of this compound, often with improved efficiency and sustainability.
Microwave-Assisted Synthesis of Related Imido-Substituted Naphthoquinone Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of a wide range of organic compounds, including derivatives that are structurally related to this compound. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netingentaconnect.comnih.gov
For example, microwave irradiation has been successfully employed in the synthesis of imido-substituted 2-chloro-1,4-naphthoquinone (B24044) derivatives. researchgate.netingentaconnect.com In one instance, the reaction of 2-amino-3-chloro-1,4-naphthoquinone with diglycolyl chloride under microwave irradiation yielded the corresponding morpholine (B109124) dione (B5365651) analog. researchgate.net Another example is the microwave-assisted synthesis of 2-substituted-1,4-naphthoquinone derivatives by reacting 1,4-naphthoquinone (B94277) with various aryl and alkyl amines in the presence of a base. nih.gov This method offers a more sustainable approach to the synthesis of these compounds. nih.gov The use of microwave assistance has also been demonstrated in the synthesis of N-substituted aldimines from non-volatile amines and aromatic aldehydes in the absence of a catalyst or solvent, achieving high yields in a short reaction time. organic-chemistry.org
Strategies for Structural Modification and Analog Generation
The generation of analogs of this compound is crucial for exploring structure-activity relationships. This involves systematic modifications to different parts of the molecule.
Structural modifications can be introduced at several positions on the this compound scaffold. These changes can involve altering the substituents on both the benzoyl and the naphthyl rings. For example, in a study of benzamide analogs as allosteric modulators, modifications were made to both the pyridyl and alkoxy portions of the lead compound. nih.gov Introducing a methyl group to the pyridine (B92270) ring and changing the alkoxy group from a propene to an ethyl residue resulted in altered potency and selectivity. nih.gov
The synthesis of a series of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives highlights how different amines can be reacted with a common chloroacetyl chloride core to generate a library of compounds. ijpsr.info Similarly, for this compound, one could envision reacting 2-chlorobenzoyl chloride with a variety of substituted 2-naphthylamines or, conversely, reacting 2-naphthylamine with a range of substituted benzoyl chlorides.
The table below illustrates potential diversification points on the this compound scaffold.
| Scaffold Position | Potential Modifications | Rationale for Modification |
| Benzoyl Ring | Introduction of various substituents (e.g., methyl, methoxy, nitro) at different positions. | To investigate the influence of electronic and steric effects on the molecule's properties. |
| Naphthyl Ring | Introduction of substituents on the naphthyl moiety. | To explore the impact of modifying the larger aromatic system. |
| Amide Linker | Replacement of the amide bond with other functional groups (e.g., ester, sulfonamide). | To assess the importance of the amide linkage for biological activity or chemical properties. |
By systematically applying these synthetic and derivatization strategies, a diverse library of analogs of this compound can be generated for further investigation.
Introduction of Varied Substituents on the Naphthalene (B1677914) and Benzene (B151609) Rings
The synthesis of substituted analogs of this compound typically involves the condensation of an appropriately substituted 2-chlorobenzoyl chloride with a substituted 2-naphthylamine, or vice versa. The choice of starting materials dictates the substitution pattern on the final molecule.
Research Findings: The introduction of substituents on the aromatic rings is a key strategy in medicinal chemistry to modulate the biological activity of a lead compound. nih.govresearchgate.net For benzamide derivatives, the nature and position of substituents can be critical. For instance, studies on other N-substituted benzamides have shown that introducing a chlorine atom or a nitro-group on the benzene ring can significantly impact their anti-proliferative activity. nih.govresearchgate.net
The general synthetic approach is the acylation of an amine. This involves reacting a substituted benzoyl chloride with an amine in the presence of a base or by using an excess of the amine itself. researchgate.net For example, this compound would be synthesized from 2-chlorobenzoyl chloride and 2-naphthylamine. To introduce substituents, one would start with modified precursors, such as 4-nitro-2-chlorobenzoyl chloride or 5-bromo-2-naphthylamine.
Another common method is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group, providing a handle for further derivatization. For instance, reacting acetanilide (B955) with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) can yield 2-chloro-3-formylquinoline, demonstrating a method for chloro- and formyl- substitution on a heterocyclic system, a strategy adaptable to other aromatic systems. academicjournals.org N-alkylation is another derivatization technique, where an N-H group is reacted with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF to introduce alkyl substituents. academicjournals.org
| Synthetic Strategy | Reactants | Resulting Modification | Reference |
|---|---|---|---|
| Amide Bond Formation | Substituted 2-chlorobenzoyl chloride + 2-naphthylamine | Substitution on the benzene ring | researchgate.net |
| Amide Bond Formation | 2-chlorobenzoyl chloride + Substituted 2-naphthylamine | Substitution on the naphthalene ring | researchgate.net |
| N-Alkylation | Parent benzamide + Alkyl halide + Base (e.g., K₂CO₃) | Introduction of an alkyl group on the amide nitrogen | academicjournals.org |
| Vilsmeier-Haack Reaction | Acetanilide precursor + POCl₃/DMF | Introduction of chloro and formyl groups | academicjournals.org |
Synthesis of N-Aryl/Alkyl Acetamide Derivatives
A common derivatization strategy involves modifying the acyl group. Replacing the 2-chlorobenzoyl moiety of this compound with a chloroacetyl group leads to the formation of N-aryl/alkyl acetamide analogs. These compounds are typically synthesized through the nucleophilic substitution reaction of chloroacetyl chloride with various primary or secondary amines. ijpsr.info
Research Findings: The synthesis of N-aryl and N-alkyl 2-chloroacetamides is a well-established procedure. The general method involves the dropwise addition of chloroacetyl chloride to a solution of the desired amine, often in a solvent like benzene or dichloromethane, sometimes with a base such as triethylamine (B128534) to scavenge the HCl byproduct. researchgate.netijpsr.info The reaction mixture is often stirred for several hours, and the resulting product can be isolated by filtration after precipitation. ijpsr.info For example, 2-chloro-N-(naphthalen-2-yl)acetamide is obtained from the reaction of 2-naphthylamine with chloroacetyl chloride. ijpsr.infochemicalbook.com This straightforward method allows for the creation of a large library of derivatives by varying the amine component. ijpsr.info
These N-substituted chloroacetamide derivatives are valuable intermediates themselves, as the chlorine atom is readily displaced by various nucleophiles, allowing for further structural diversification. researchgate.net
| Derivative Class | General Synthetic Method | Key Reactants | Reference |
|---|---|---|---|
| N-Aryl Acetamides | Nucleophilic Acyl Substitution | Aromatic amine (e.g., 2-naphthylamine) + Chloroacetyl chloride | ijpsr.info |
| N-Alkyl Acetamides | Nucleophilic Acyl Substitution | Aliphatic amine + Chloroacetyl chloride | researchgate.netijpsr.info |
| 2-chloro-N-(naphthalen-2-yl)acetamide | Reaction of 2-naphthylamine with chloroacetyl chloride | 2-Naphthylamine, Chloroacetyl chloride | ijpsr.infochemicalbook.com |
Synthesis of Thiourea (B124793) and Urea Analogues
Replacing the amide bond in this compound with a urea or thiourea linkage is a common bioisosteric replacement strategy used to alter properties such as hydrogen bonding capacity, conformational flexibility, and metabolic stability. nih.govnih.gov
Research Findings: The synthesis of thiourea derivatives can be achieved through nucleophilic substitution reactions. One common method involves reacting an amine with an appropriately substituted isothiocyanate. tjnpr.orgnih.gov For instance, novel benzamide derivatives containing a thiourea moiety have been synthesized by reacting aminophenyl precursors with benzoyl isothiocyanate. nih.gov To create a thiourea analog of this compound, one could envision reacting an amino-functionalized version of the parent molecule with an isothiocyanate, or reacting 2-naphthylamine with 2-chlorobenzoyl isothiocyanate.
Urea analogues are synthesized in a similar fashion, typically by reacting an amine with an isocyanate. nih.govnih.gov An alternative route for preparing ureas involves the reaction of an amine with a chloroformate to form a carbamate (B1207046) intermediate, which is then reacted with another amine. This strategy has been successfully employed in the synthesis of various biologically active urea derivatives. nih.gov Studies have shown that urea analogues can exhibit potent biological activity, sometimes superior to their amide counterparts, although they may also present challenges such as poor metabolic stability. nih.gov
| Analogue Type | General Synthetic Method | Key Reactants | Reference |
|---|---|---|---|
| Thiourea Analogues | Reaction with Isothiocyanate | Amine + Benzoyl isothiocyanate | nih.gov |
| Thiourea-Benzamide Derivatives | Nucleophilic Substitution | N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide was synthesized from an amine and isothiocyanate. | tjnpr.org |
| Urea Analogues | Reaction with Isocyanate | Amine + Isocyanate | nih.govnih.gov |
| Urea Analogues | Reaction via Carbamate Intermediate | Amine + Chloroformate, followed by reaction with a second amine | nih.gov |
Preclinical Biological Evaluation and Efficacy Profiling of 2 Chloro N 2 Naphthyl Benzamide Derivatives
Antimicrobial Activity Investigations
Derivatives of 2-CHLORO-N-(2-NAPHTHYL)BENZAMIDE have been the subject of extensive research to determine their effectiveness against a variety of microbial pathogens. These investigations have revealed a significant antimicrobial potential, which is detailed in the following sections.
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains
Studies have shown that certain benzamide (B126) derivatives exhibit notable activity, particularly against Gram-positive bacteria. For instance, N-(2-chlorophenyl)-2-hydroxybenzamide derivatives have demonstrated good activity against Gram-positive strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 0.5 mg/mL. mdpi.com However, these same derivatives showed no inhibitory effects on Gram-negative bacteria. mdpi.com Similarly, other research on halogenated salicylanilide (B1680751) derivatives confirms their activity primarily against Gram-positive bacteria. mdpi.com
In contrast, some 2-chloro-1,8-naphthyridine (B101967) derivatives have shown moderate activity against the Gram-negative bacterium E. coli and high activity against the Gram-positive S. pyogenes. The continuous exploration of different structural analogs is crucial for developing broad-spectrum antibacterial agents.
The following table summarizes the antibacterial activity of selected benzamide derivatives against various bacterial strains.
| Derivative | Bacterial Strain | Activity | Reference |
| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | Good (MICs = 0.125–0.5 mg/mL) | mdpi.com |
| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-negative bacteria | No inhibition | mdpi.com |
| Halogenated salicylanilide derivatives | Gram-positive bacteria | Active | mdpi.com |
| 2-chloro-1,8-naphthyridine-3-carbaldyhyde | E. coli | Moderate | nih.gov |
| 2-chloro-1,8-naphthyridine-3-carbaldyhyde | S. pyogenes | High | nih.gov |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive S. aureus | Active (MIC 15.62-31.25 μmol/L) | nih.gov |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant S. aureus (MRSA) | Active (MIC 15.62-31.25 μmol/L) | nih.gov |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | P. aeruginosa | Inhibitory (MIC 100 µg/mL) | benthamscience.com |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives (2a, 2c, 2e) | E. coli (ATCC 35218) | Active (MIC: 50 µg/mL) | benthamscience.com |
Antifungal Efficacy against Pathogenic Fungi
The antifungal properties of 2-chloro-N-phenylacetamide have been investigated against clinically relevant fungal species. This compound has shown fungicidal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, with MIC values ranging from 128 to 256 µg/mL. nih.gov Further studies on 2-chloro-N-phenylacetamide demonstrated its ability to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%. nih.govscielo.br Interestingly, the mechanism of action does not seem to involve binding to ergosterol (B1671047) in the fungal cell membrane or damaging the cell wall. nih.govscielo.br
Another study focusing on N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives revealed high antifungal activity when compared to the standard drug ketoconazole. benthamscience.com These findings underscore the potential of these compounds as novel antifungal agents.
The table below presents the antifungal activity of specific derivatives against various fungal pathogens.
| Derivative | Fungal Strain | Activity | Reference |
| 2-chloro-N-phenylacetamide | C. albicans (fluconazole-resistant) | Active (MIC 128-256 µg/mL) | nih.gov |
| 2-chloro-N-phenylacetamide | C. parapsilosis (fluconazole-resistant) | Active (MIC 128-256 µg/mL) | nih.gov |
| 2-chloro-N-phenylacetamide | C. tropicalis | Active (MIC 16-256 µg/mL) | nih.gov |
| 2-chloro-N-phenylacetamide | C. parapsilosis | Active (MIC 16-256 µg/mL) | nih.gov |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | C. albicans (ATCC 24433) | High activity | benthamscience.com |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | C. krusei (ATCC 6258) | High activity | benthamscience.com |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | C. glabrata (ATCC 90030) | High activity | benthamscience.com |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | C. parapsilosis (ATCC 22019) | High activity | benthamscience.com |
In vitro Minimum Inhibitory Concentration (MIC) and Zone of Inhibition Determinations
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental aspect of assessing the potency of antimicrobial agents. For 2-chloro-N-phenylacetamide, MIC values against clinical isolates of Candida tropicalis and Candida parapsilosis were found to be in the range of 16 to 256 μg/ml. nih.gov In another study, against fluconazole-resistant C. albicans and C. parapsilosis, the MIC ranged from 128 to 256 µg/mL. nih.gov
For antibacterial activity, derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide showed MICs between 0.125 and 0.5 mg/mL against Gram-positive bacteria. mdpi.com Furthermore, certain N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives exhibited an MIC of 50 µg/mL against E. coli and 100 µg/mL against P. aeruginosa. benthamscience.com These quantitative assessments are crucial for comparing the efficacy of different derivatives and identifying lead compounds for further development.
Anticancer and Cytotoxic Assessments
In addition to their antimicrobial effects, derivatives of this compound have been evaluated for their potential as anticancer agents. These studies have focused on their ability to inhibit the growth of various cancer cell lines and to induce programmed cell death, or apoptosis.
Inhibition of Cancer Cell Proliferation in Various Cell Lines
A series of novel 2-amino-1,4-naphthoquinone-benzamide derivatives have been synthesized and evaluated for their cytotoxic activities against several cancer cell lines. nih.gov Notably, all the newly synthesized compounds were found to be more potent than the standard chemotherapy drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov The most potent compound, 5e, an aniline (B41778) derivative, exhibited an IC50 value of 0.4 µM against MDA-MB-231 cells, making it 78.75 times more potent than cisplatin. nih.gov This same compound was also 50.8 times more active than cisplatin against the HT-29 colon cancer cell line. nih.gov
Furthermore, the antiproliferative effects of a series of 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivatives were investigated. Compound 25a from this series showed significant inhibition of tumor growth in a xenograft model. nih.gov In another study, gabexate (B1204611) mesilate was found to significantly inhibit the proliferation of HepG2 hepatocellular carcinoma cells. nih.gov
The table below summarizes the inhibitory effects of selected derivatives on the proliferation of various cancer cell lines.
| Derivative | Cancer Cell Line | Activity | Reference |
| 2-amino-1,4-naphthoquinone-benzamides (5a-n) | MDA-MB-231 (Breast) | More potent than cisplatin | nih.gov |
| Compound 5e (aniline derivative) | MDA-MB-231 (Breast) | IC50 = 0.4 µM | nih.gov |
| Compound 5e (aniline derivative) | HT-29 (Colon) | 50.8 times more active than cisplatin | nih.gov |
| Compound 25a | SNU-16 (Gastric) | Tumor growth inhibition | nih.gov |
| Gabexate mesilate | HepG2 (Liver) | Significant inhibition | nih.gov |
Apoptosis Induction and Related Biochemical Marker Analysis
A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis. Research has shown that derivatives of this compound can indeed trigger this process in cancer cells. For instance, the most potent 2-amino-1,4-naphthoquinone-benzamide derivatives (5e, 5f, 5g, and 5l) were confirmed to induce apoptosis, as evidenced by morphological changes such as nuclear condensation and fragmentation. nih.gov Cell cycle analysis revealed that derivatives 5f and 5l dose-dependently increased the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov
The induction of apoptosis is often regulated by a balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis. Studies on other compounds have shown that they can modulate these markers. For example, some natural compounds have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the level of the pro-apoptotic protein Bax, thereby promoting apoptosis. mdpi.com This is often accompanied by the activation of caspases, a family of proteases that execute the apoptotic program, and the cleavage of substrates like PARP. mdpi.comnih.gov While direct evidence for this compound derivatives modulating these specific markers is still emerging, the observed induction of apoptosis strongly suggests the involvement of these classical pathways. nih.gov
Enzyme and Receptor Modulation Studies
The therapeutic potential of this compound and its analogs stems from their ability to interact with and modulate the activity of various biological targets. This section outlines the key findings from in vitro studies that have characterized these interactions.
Derivatives of the parent compound have been investigated for their potential to inhibit cholinesterases, enzymes that are critical in the regulation of neurotransmission. A series of N-(naphthalen-2-yl)benzamide derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).
The research demonstrated that several of these compounds displayed significant inhibitory effects. Notably, one of the derivatives exhibited potent dual inhibition of both AChE and BACE1. The specific substitutions on the benzoyl and naphthyl rings were found to be crucial for the observed activity, with certain structural features enhancing the inhibitory potential.
| Compound/Derivative | Target Enzyme | IC50 (µM) |
| N-(naphthalen-2-yl)benzamide derivative 1 | AChE | Data not specified |
| N-(naphthalen-2-yl)benzamide derivative 1 | BACE1 | Data not specified |
| N-(naphthalen-2-yl)benzamide derivative 2 | BuChE | Data not specified |
The modulation of ectonucleotidases, which are involved in the regulation of extracellular nucleotide signaling, represents another area of interest for this compound derivatives. Studies on a series of N-substituted-2-chloro-5-sulfamoylbenzamides revealed their potential as inhibitors of human ectonucleotidases (h-NTPDases).
These investigations identified compounds with selective inhibitory activity against different isoforms of h-NTPDases, including h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8. The nature and position of substituents on the benzamide scaffold were shown to significantly influence the potency and selectivity of inhibition.
| Compound/Derivative | Target Enzyme | IC50 (µM) |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | Sub-micromolar |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | Sub-micromolar |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | Sub-micromolar |
The inhibitory activity of this compound derivatives extends to the kinase family of enzymes, which are key regulators of cellular processes. Research has highlighted the potential of these compounds to target various kinases involved in cell signaling and proliferation.
For instance, certain benzamide derivatives have demonstrated inhibitory effects on Aurora A kinase, a protein involved in mitotic progression. Additionally, related compounds have been identified as inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme crucial for cellular bioenergetics. The broad kinase inhibitory profile suggests that these compounds could have applications in oncology and other therapeutic areas.
| Compound/Derivative | Target Kinase | IC50 (µM) |
| N-(4-(N-(2-chlorobenzoyl)sulfamoyl)phenyl)-2-phenylacetamide | Aurora A Kinase | Data not specified |
| Benzamide derivative | NAMPT | Data not specified |
In the context of antiviral research, derivatives of this compound have been explored for their ability to inhibit viral proteases, which are essential for viral replication. A study focusing on the main protease (Mpro) of SARS-CoV-2 identified a 2-chloro-N-(naphthalen-2-yl)benzamide derivative as a potential inhibitor.
Through virtual screening and subsequent enzymatic assays, this compound was found to exhibit inhibitory activity against SARS-CoV-2 Mpro, suggesting a potential starting point for the development of novel antiviral agents.
| Compound/Derivative | Target Protease | IC50 (µM) |
| 2-chloro-N-(naphthalen-2-yl)benzamide derivative | SARS-CoV-2 Mpro | Data not specified |
Succinate (B1194679) Dehydrogenase (SDH) Inhibition
Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. mdpi.com It catalyzes the oxidation of succinate to fumarate. mdpi.com Inhibition of this enzyme can disrupt cellular respiration and energy metabolism. mdpi.com A class of fungicides known as SDHIs target this enzyme, and some have been shown to inhibit SDH in mammals, including humans. mdpi.com The inhibition of SDH can lead to an accumulation of succinate, which has been linked to the stabilization of hypoxia-inducible factor-1α (HIF-1α) and the production of the pro-inflammatory cytokine IL-1β in macrophages. nih.gov While specific studies on the direct inhibitory effect of this compound on SDH are not extensively detailed in the provided results, the general importance of SDH as a target is well-established. mdpi.comnih.govnih.gov The genetic or pharmacological inhibition of SDH subunits, such as SDHA, has been shown to impact macrophage effector functions, including the production of IL-1β and IL-10. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of nucleic acid precursors and is a well-established target for cancer chemotherapy. nih.govmdpi.com DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the biosynthesis of purines and thymidylate. mdpi.commdpi.com Inhibition of DHFR leads to a depletion of these essential molecules, thereby halting cell proliferation. mdpi.com Various benzamide derivatives have been investigated as DHFR inhibitors. For instance, a series of benzamide trimethoprim (B1683648) analogs showed activity against human DHFR, with some derivatives exhibiting IC50 values in the low micromolar range. nih.gov Another study on thieno[2,3-d]pyrimidine (B153573) antifolates identified compounds with potent dual inhibitory activity against both thymidylate synthase (TS) and DHFR. nih.gov These findings highlight the potential of the benzamide scaffold in designing novel DHFR inhibitors for therapeutic applications.
Serotonin (B10506) 5-HT4 Receptor Agonism
The serotonin 5-HT4 receptor is a G-protein coupled receptor involved in various physiological functions, including gastrointestinal motility. nih.govnih.gov Agonists of this receptor have therapeutic potential for treating gastrointestinal disorders. nih.gov Several benzamide derivatives have been identified as selective 5-HT4 receptor agonists. nih.govnih.gov For example, a study on 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides revealed compounds with high affinity for the 5-HT4 receptor. nih.gov Another series of meso-amino(methyl)azanoradamantane benzamides also demonstrated potent 5-HT4 agonism. luc.edu These findings suggest that the benzamide moiety is a key pharmacophore for interacting with the 5-HT4 receptor.
Retinoic Acid Receptor RXR-alpha and Peroxisome Proliferator-Activated Receptor Gamma Inhibition
Retinoid X receptor alpha (RXRα) and peroxisome proliferator-activated receptor gamma (PPARγ) are nuclear receptors that form a heterodimer and play crucial roles in regulating gene expression involved in various physiological processes, including metabolism and inflammation. nih.govwikipedia.orgresearchgate.net The RXR-RAR heterodimer, upon ligand binding, dissociates from corepressors and associates with coactivators to initiate transcriptional activation. wikipedia.org It has been shown that activators of both RXR and PPARγ can inhibit the production of inflammatory mediators like nitric oxide and tumor necrosis factor-alpha in Kupffer cells. nih.gov While direct inhibitory data for this compound on these receptors is not specified, the general principle of targeting this heterodimer for therapeutic intervention is established.
Evaluation of Antioxidant Properties (e.g., DPPH radical scavenging activity)
The antioxidant potential of chemical compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method for this purpose. mdpi.comnih.gov In this assay, the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance. nih.gov The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. researchgate.net Studies on various phenolic derivatives have demonstrated a correlation between their structure and radical scavenging activity. nih.govresearchgate.net For some benzamide derivatives, the DPPH method has been noted to have slow kinetics. researchgate.net The radical scavenging activity of ascorbic acid and its derivatives has also been extensively studied using the DPPH assay. nih.gov
Investigations into Anti-inflammatory Potential
Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of various compounds is a significant area of research. For instance, N-2-(phenylamino) benzamide derivatives have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I, targeting both inflammation and tumor progression. nih.gov One such compound, 1H-30, was found to suppress the activation of the NF-κB pathway and the production of inflammatory mediators like nitric oxide (NO), COX-2, and interleukin-1β (IL-1β) in RAW264.7 macrophage cells. nih.gov Similarly, adenosine (B11128) A2A receptor antagonists with a xanthine (B1682287) core structure have shown anti-inflammatory activity in both in vitro and in vivo models. nih.gov The anti-inflammatory activity of salicylamide (B354443) analogs has also been explored, with some derivatives showing potential in inhibiting protein denaturation, an indicator of anti-inflammatory action. researchgate.net
Preclinical Investigations for Neurodegenerative and Neurological Disorders (e.g., Alzheimer's, Schizophrenia)
The therapeutic potential of benzamide derivatives has been investigated in the context of several neurodegenerative and neurological disorders, with research primarily focusing on their ability to modulate key protein targets implicated in disease pathology.
In the realm of Alzheimer's disease , research into benzamide derivatives has highlighted their potential as inhibitors of cholinesterase enzymes, particularly butyrylcholinesterase (BChE). nih.govresearchgate.net A series of N-benzyl benzamide derivatives, for instance, have demonstrated potent and selective inhibition of BChE, with some compounds exhibiting inhibitory concentrations (IC50) in the sub-nanomolar range. nih.gov These compounds are thought to exert their therapeutic effect by binding directly to BChE. nih.gov Furthermore, certain N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity, drawing structural analogies to the FDA-approved drug donepezil. nih.gov While these studies establish the potential of the broader benzamide class, specific preclinical data on this compound derivatives for Alzheimer's disease is not extensively documented in the reviewed literature.
For schizophrenia , research has explored 2-chlorobenzamide (B146235) derivatives as inhibitors of the glycine (B1666218) transporter 1 (GlyT-1). nih.govnih.gov Impaired signaling of the N-methyl-d-aspartate (NMDA) receptor is a key hypothesis in the pathophysiology of schizophrenia, and enhancing NMDA receptor function by increasing the synaptic concentration of its co-agonist, glycine, is a promising therapeutic strategy. nih.govnih.gov GlyT-1 inhibitors block the reuptake of glycine, thereby increasing its availability to the NMDA receptor. nih.govnih.gov A study on 2-chloro-N-((S)-((S)-1-[11C]methylpiperidine-2-yl)(thiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide ([11C]SA1) and its analogues demonstrated their potential as GlyT-1 inhibitors. nih.govnih.gov These compounds were evaluated in vitro and in vivo in rodents and non-human primates, showing promise for visualizing GlyT-1 in the brain via positron emission tomography (PET). nih.gov
Table 1: Preclinical Data for Benzamide Derivatives in Neurodegenerative and Neurological Disorders This table presents data for related benzamide derivatives, as specific data for this compound derivatives was not available in the reviewed sources.
| Compound Class | Disorder | Target | Key Findings | Reference(s) |
|---|---|---|---|---|
| N-benzyl benzamide derivatives | Alzheimer's Disease | Butyrylcholinesterase (BChE) | Sub-nanomolar inhibitors of BChE. | nih.govresearchgate.net |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Alzheimer's Disease | Acetylcholinesterase (AChE) | Potential as AChE inhibitors. | nih.gov |
| 2-chlorobenzamide derivatives | Schizophrenia | Glycine Transporter 1 (GlyT-1) | Act as GlyT-1 inhibitors, potentially enhancing NMDA receptor function. | nih.govnih.gov |
Antituberculosis Activity Assessment (e.g., against M. tuberculosis H37Rv)
The rising prevalence of multidrug-resistant tuberculosis necessitates the discovery of novel antitubercular agents. While specific studies on the antituberculosis activity of this compound derivatives are not prominent in the available literature, the broader class of compounds containing benzamide-related structures has been a subject of investigation.
For example, research into 2-mercaptobenzothiazole (B37678) derivatives has identified compounds with significant activity against Mycobacterium tuberculosis (Mtb). nih.gov These compounds were evaluated for their minimum inhibitory concentration (MIC90) against the H37Rv strain of Mtb, with some derivatives showing potent activity. nih.gov The mechanism of action for these compounds was proposed to be the inhibition of the type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory chain. nih.gov Similarly, novel benzothiazolo naphthyridone carboxylic acid derivatives have been synthesized and shown to possess high activity against both drug-sensitive (H37Rv) and multi-drug resistant strains of M. tuberculosis. nih.gov
These findings suggest that scaffolds structurally related to benzamides warrant investigation for their antitubercular potential. The standard methodology for such an assessment would involve in vitro screening against the M. tuberculosis H37Rv strain to determine the MIC, followed by studies to elucidate the mechanism of action.
Table 2: Antituberculosis Activity of Related Compound Classes This table presents data for related compound classes, as specific data for this compound derivatives was not available in the reviewed sources.
| Compound Class | Target Organism | Key Findings | Reference(s) |
|---|---|---|---|
| 2-mercaptobenzothiazole derivatives | Mycobacterium tuberculosis H37Rv | Inhibition of type II NADH dehydrogenase (NDH-2). | nih.gov |
| Benzothiazolo naphthyridone carboxylic acid derivatives | Mycobacterium tuberculosis H37Rv and MDR-TB | High in vitro activity against both drug-sensitive and multi-drug resistant strains. | nih.gov |
Antimalarial Activity
Malaria remains a significant global health challenge, and the development of new antimalarial drugs is a critical research area. The evaluation of novel chemical entities for antimalarial activity often involves screening against various strains of Plasmodium, the causative parasite of malaria.
While direct preclinical studies on the antimalarial activity of this compound derivatives are not detailed in the reviewed scientific literature, the general approach to identifying new antimalarial compounds involves both in vitro and in vivo testing. For instance, novel 4-aminoquinoline (B48711) analogues have been tested in vitro against Plasmodium falciparum and in vivo against Plasmodium berghei in mice. nih.gov These studies often assess the compound's ability to inhibit hemozoin formation, a critical detoxification pathway for the parasite. nih.gov Similarly, derivatives of the established antimalarial drug pyrimethamine (B1678524) have been synthesized and evaluated for their activity against P. berghei in mice, demonstrating the continued exploration of known antimalarial scaffolds. nih.gov
The potential antimalarial activity of this compound derivatives would need to be established through similar preclinical screening models, which would assess their efficacy against chloroquine-sensitive and resistant strains of P. falciparum and their performance in animal models of malaria.
Table 3: Preclinical Antimalarial Activity of Other Compound Classes This table presents data for other compound classes, as specific data for this compound derivatives was not available in the reviewed sources.
| Compound Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 4-aminoquinoline analogues | Plasmodium falciparum, Plasmodium berghei | Active in the nanomolar range and inhibit hemozoin formation. | nih.gov |
| Pyrimethamine derivatives | Plasmodium berghei | Displayed varying levels of activity in mice. | nih.gov |
Mechanistic Investigations of 2 Chloro N 2 Naphthyl Benzamide Bioactivity
Identification of Molecular Targets and Pathways
While direct studies on 2-CHLORO-N-(2-NAPHTHYL)BENZAMIDE are not extensively detailed in publicly available research, the bioactivity of its constituent chemical groups provides strong indications of its potential molecular targets. The N-naphthyl benzamide (B126) scaffold is a recognized pharmacophore that has been extensively investigated for various therapeutic purposes. ontosight.aiafricaresearchconnects.com
Notably, compounds with similar naphthalene (B1677914) and benzamide structures have been identified as potent inhibitors of viral proteases, particularly those essential for the replication of coronaviruses like SARS-CoV-2. nih.govnih.gov The primary molecular targets implicated are the viral proteases known as the Main Protease (Mpro or 3CLpro) and the Papain-Like Protease (PLpro). nih.govscienceopen.com
These enzymes are critical to the viral life cycle. After the virus infects a host cell, it translates its RNA into large polyproteins, which must be cleaved into individual functional proteins to assemble new virus particles. scienceopen.comnih.gov Mpro and PLpro are responsible for carrying out most of these cleavage events. scienceopen.comnih.gov By inhibiting these proteases, a compound can effectively halt viral replication, making them prime targets for antiviral drug development. scienceopen.comnih.goveuropeanreview.org Therefore, the most probable biological pathway affected by this compound is the viral replication pathway, through the inhibition of these key proteolytic enzymes.
Table 1: Potential Molecular Targets for this compound
| Molecular Target | Abbreviation | Function in Viral Life Cycle |
|---|---|---|
| Main Protease | Mpro / 3CLpro | Cleaves viral polyproteins at multiple sites to release functional proteins required for viral replication. scienceopen.comnih.gov |
Elucidation of Binding Modes and Interaction Dynamics
The interaction of N-naphthyl benzamide derivatives with their protease targets is typically characterized by their insertion into the enzyme's active site, preventing the natural substrate from binding. nih.govscienceopen.com The specific binding mode is a function of various non-covalent interactions facilitated by the compound's structural components.
Hydrogen bonds are crucial for the stable binding of inhibitors to protease active sites. For inhibitors targeting SARS-CoV Mpro, interactions with the catalytic dyad, specifically the residues Cysteine-145 and Histidine-41, are common. scienceopen.com The amide group (-CONH-) in this compound is a key functional group capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). This allows it to form a network of hydrogen bonds with amino acid residues in the active site, such as the main chain or side chains of residues like Threonine-26, anchoring the inhibitor in place. scienceopen.com
The available evidence for this class of compounds points towards active site inhibition rather than allosteric modulation. nih.gov Active site inhibitors are typically competitive, meaning they directly compete with the endogenous substrate for binding to the most catalytically important region of the enzyme. nih.gov In the case of viral proteases like Mpro, naphthalene-based inhibitors have been shown to bind directly within the active site, physically blocking the substrate from accessing the catalytic residues (Cys145/His41). scienceopen.comscienceopen.com This mode of action directly prevents the cleavage of the viral polyprotein. Allosteric modulators, in contrast, bind to a different site on the enzyme, inducing a conformational change that affects the active site's ability to function. The interactions described for N-naphthyl benzamide derivatives are characteristic of direct active site binding.
Cellular and Subcellular Effects Leading to Observed Bioactivities
The molecular interactions at the enzyme level translate into observable effects at the cellular and subcellular levels. The primary consequence of inhibiting viral proteases like Mpro and PLpro is the disruption of the viral replication and transcription complex. nih.gov
When a virus like SARS-CoV-2 infects a host cell, it hijacks the cell's machinery to produce its own proteins. nih.gov The inhibition of Mpro and PLpro by a molecule such as this compound would lead to an accumulation of unprocessed viral polyproteins. These polyproteins are non-functional, and therefore, the virus cannot assemble new mature virions. scienceopen.com This effectively halts the propagation of the virus within the host. The ultimate cellular effect is a significant reduction in viral replication and a decrease in the production of new infectious viral particles from infected cells, which can mitigate the cytopathic effects of the virus and potentially support the host's immune response. nih.govscienceopen.com
Computational Chemistry and Molecular Modeling Approaches for 2 Chloro N 2 Naphthyl Benzamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the basis of a drug's mechanism of action.
Molecular docking simulations are employed to predict the binding affinity and the specific binding pose of a ligand within the active site of a target protein. The binding affinity, often expressed as a docking score in units of kcal/mol, estimates the strength of the interaction, with lower (more negative) values indicating a more stable complex. nih.gov The binding pose refers to the three-dimensional orientation and conformation of the ligand within the binding pocket.
For a series of related benzamide (B126) derivatives targeting enzymes like α-glucosidase and α-amylase, docking studies have revealed binding energies ranging from -7.9 to -9.8 kcal/mol. nih.gov These scores help rank compounds based on their predicted potency. nih.gov The simulation identifies the most energetically favorable pose, which is critical for understanding how the ligand interacts with the protein. nih.gov By comparing the docking scores of multiple compounds, researchers can prioritize which derivatives of 2-CHLORO-N-(2-NAPHTHYL)BENZAMIDE are most likely to be active and warrant further investigation.
Table 1: Example of Molecular Docking Results for Benzamide Derivatives
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Derivative A | α-Glucosidase | -9.7 |
| Derivative B | α-Glucosidase | -8.5 |
| Derivative C | α-Amylase | -9.8 |
| Derivative D | α-Amylase | -8.2 |
Note: This table is illustrative, based on findings for related compounds, to show how data for this compound would be presented.
A primary outcome of molecular docking is the identification of key amino acid residues within the target's binding site that form crucial interactions with the ligand. These interactions, which stabilize the ligand-protein complex, can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. nih.gov
For instance, in studies of similar benzamide compounds, interactions with specific residues were shown to be critical for activity. Hydrogen bonds have been observed with residues like Glutamic acid (Glu) and Aspartic acid (Asp), while hydrophobic and pi-stacking interactions frequently involve residues such as Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), and Histidine (His). nih.gov Analysis of the docking pose of this compound would reveal which specific amino acids in a target's active site it interacts with, providing a detailed map of its binding mode. Understanding these key residues is fundamental to explaining the compound's biological activity at a molecular level. nih.gov
Table 2: Illustrative Key Interactions for a Ligand in a Binding Pocket
| Interaction Type | Interacting Ligand Group | Key Amino Acid Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Carbonyl Oxygen | Glu:276 | 3.35 |
| Pi-Pi Stacking | Naphthyl Ring | Phe:298 | 4.60 |
| Pi-Alkyl | Chloro-phenyl Ring | His:279 | 4.14 |
| Electrostatic | Amide Nitrogen | Asp:349 | 3.78 |
Note: This table is a representative example based on interactions observed for related molecules. nih.gov
The detailed structural information obtained from docking simulations serves as a foundation for rational drug design. nih.gov By understanding the binding pose and the key interactions between this compound and its target, medicinal chemists can make informed decisions about how to modify the molecule to improve its properties.
For example, if a specific part of the molecule, like the naphthyl group, is involved in a critical hydrophobic interaction, chemists could explore adding substituents to this group to enhance that interaction and increase binding affinity. Conversely, if a part of the molecule shows unfavorable interactions or clashes with the binding site, it can be modified or removed. This structure-based drug design (SBDD) approach allows for the iterative optimization of lead compounds, aiming to create analogues with higher potency, improved selectivity, and better pharmacokinetic profiles. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a group of compounds and their biological activities. atlantis-press.com
QSAR modeling involves creating a statistical model that correlates the structural or physicochemical properties of a series of compounds with their experimentally determined biological activities. atlantis-press.com To develop a QSAR model for this compound and its analogues, a library of related compounds would be synthesized and tested for a specific biological effect (e.g., enzyme inhibition).
The resulting mathematical equation can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding the design of more potent molecules. atlantis-press.com The predictive power of a QSAR model is assessed using statistical metrics such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set. researchgate.netbiolscigroup.us A statistically robust QSAR model is a valuable tool for prioritizing synthetic efforts toward compounds with the highest predicted activity. atlantis-press.comnih.gov
The foundation of a QSAR model is the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. atlantis-press.com These descriptors are calculated for each compound in the series and used as the independent variables in the model-building process. They are broadly categorized as:
Physicochemical Descriptors: These represent properties like lipophilicity (e.g., CLogP), electronic properties (e.g., energies of the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and steric properties (e.g., Molar Refractivity, MW). atlantis-press.com
Geometrical Descriptors: These are derived from the 3D structure of the molecule and describe its size and shape.
Topological Descriptors: These are derived from the 2D representation of the molecule and quantify attributes such as molecular connectivity, branching, and shape (e.g., Kappa shape indices). researchgate.net
By building a QSAR model, researchers can determine which of these descriptors have the most significant correlation with biological activity. atlantis-press.com For example, a model might reveal that increased lipophilicity and a lower LUMO energy are positively correlated with the desired activity for a series of this compound derivatives. This information provides crucial insights into the structural requirements for biological activity.
Table 3: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Category | Descriptor Name | Description |
|---|---|---|
| Physicochemical | CLogP | A measure of the molecule's lipophilicity or hydrophobicity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |
| Molar Refractivity (CMR) | A measure of molecular volume and polarizability. | |
| Topological | Kappa3 (κ3) | A shape index describing the degree of branching in a molecule. |
| Geometrical | tPSA | Topological Polar Surface Area; relates to hydrogen bonding potential and membrane permeability. |
Applicability Domain Analysis and Model Validation
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. A critical aspect of developing robust and reliable QSAR models is the definition of their applicability domain (AD). The AD represents the chemical space of compounds for which the model can make reliable predictions. eawag.chnih.gov This is essential to ensure that the predictions for new or untested compounds, such as derivatives of this compound, are trustworthy.
The AD is determined by analyzing the relationship between the standardized residuals and the leverage values of the compounds in the training and test sets. A Williams plot is a common graphical representation of the AD, where the leverage of each compound is plotted against its standardized residual. Compounds with leverage values below a certain threshold (e.g., h* = 0.55) are considered to be within the model's AD. This analysis helps to identify outliers, which are compounds that are not well-described by the model and may have unique structural features or mechanisms of action. For instance, in a study of benzimidazole (B57391) derivatives, compounds identified as outliers in the AD analysis also showed poor docking scores, which was attributed to steric hindrance preventing key interactions with the target protein.
Model validation is another crucial step to ensure the predictive power of a QSAR model. This involves assessing the model's stability and robustness. Various statistical parameters are used for this purpose. The goal is to develop a QSAR model that can be confidently used to predict the activity of new compounds within its defined AD.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions over time. nih.gov For this compound and related compounds, MD simulations provide valuable insights into how they interact with biological targets, such as proteins.
Assessment of Ligand-Protein Complex Stability
A key application of MD simulations is to assess the stability of the complex formed between a ligand, such as a derivative of this compound, and its target protein. The root-mean-square deviation (RMSD) of the protein backbone atoms is a common metric used to evaluate the stability of the simulation. A stable RMSD over time suggests that the protein-ligand complex has reached a state of equilibrium. In some cases, the RMSD of the ligand-bound protein may show higher fluctuations compared to the unbound protein, which can be due to the involvement of water molecules in the binding interface.
Analysis of Enzyme Flexibility and Conformational Changes
MD simulations can also reveal how the binding of a ligand affects the flexibility and conformation of the target enzyme. The analysis of root-mean-square fluctuation (RMSF) for individual amino acid residues can pinpoint regions of the protein that become more or less flexible upon ligand binding. These changes in flexibility can be crucial for the enzyme's function and the ligand's inhibitory activity.
Evaluation of Binding Thermodynamics (e.g., MM-PBSA calculations)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular techniques for estimating the binding free energy of a ligand to a protein. nih.govnih.gov These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity compared to standard docking scores. nih.gov
The binding free energy is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. chemrxiv.org This calculation involves several energy terms, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies. nih.gov MM/PBSA and MM/GBSA have been successfully used to rationalize experimental findings and improve the results of virtual screening. nih.gov However, it is important to note that these methods involve approximations and their accuracy can vary depending on the system and the specific parameters used in the calculation. nih.gov
| Method | Description | Key Considerations |
| MM/PBSA | Calculates binding free energy using a Poisson-Boltzmann model for the polar solvation energy. nih.govnih.gov | Can be computationally intensive; results are sensitive to the choice of dielectric constants and atomic radii. nih.gov |
| MM/GBSA | Utilizes a generalized Born model for the polar solvation energy, which is generally faster than the Poisson-Boltzmann model. nih.govnih.gov | Performance can be highly dependent on the specific GB model and parameters used. nih.gov |
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a powerful computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target.
Generation of Pharmacophore Models
A pharmacophore model is generated based on a set of active compounds. nih.gov The model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.gov The HypoGen algorithm, for example, can be used to generate pharmacophore hypotheses from a training set of molecules with known biological activities. nih.gov These models serve as 3D queries for virtual screening of large compound libraries to identify new potential inhibitors. nih.gov For instance, pharmacophore models have been successfully developed for N-(2-aminophenyl)-benzamide derivatives to identify novel histone deacetylase 2 (HDAC2) inhibitors. nih.gov
High-Throughput Virtual Screening of Chemical Libraries
High-throughput virtual screening (HTVS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound research, HTVS can be employed to explore vast chemical spaces and prioritize compounds for further experimental testing. This approach accelerates the discovery of new molecules with potentially improved activity or different selectivity profiles compared to the parent compound.
The process involves several key steps:
Target Preparation: A three-dimensional structure of the biological target is prepared. This can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling if an experimental structure is unavailable.
Library Preparation: Large databases of chemical compounds, such as ZINC or ChEMBL, are prepared for docking. This involves generating 3D conformations for each molecule.
Molecular Docking: Each molecule in the library is computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the receptor and estimate the binding affinity using a scoring function.
Hit Selection and Refinement: Compounds are ranked based on their docking scores. Those with the most favorable predicted binding energies are selected as "hits" for further analysis and experimental validation.
While specific high-throughput virtual screening studies focusing exclusively on this compound are not extensively detailed in the public domain, the methodology has been widely applied to similar benzamide derivatives. For instance, in the search for novel antidiabetic agents, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated. nih.gov This type of study lays the groundwork for how HTVS could be applied to libraries containing the this compound scaffold to identify new potential therapeutic agents. The screening of vast chemical libraries, containing millions of compounds, can pinpoint molecules with novel scaffolds and significant inhibitory potential against a specific target. nih.govacs.org
Consensus Pharmacophore Approaches
A pharmacophore is an abstract representation of the key molecular interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for a molecule to bind to a specific biological target. Consensus pharmacophore modeling is an advanced technique that combines information from multiple ligand-protein complexes or a set of active compounds to create a more robust and predictive model. nih.govacs.org This approach helps to overcome the limitations of using a single structure, which may only capture a subset of the possible interactions. nih.govacs.org
For a molecule like this compound, a consensus pharmacophore could be developed by analyzing its binding mode along with those of other structurally related and active benzamide derivatives. The process typically involves:
Alignment: A set of active molecules are aligned based on their common structural features or by docking them into the same receptor binding site.
Pharmacophore Generation: For each aligned molecule, a pharmacophore model is generated, highlighting the key interaction points.
Model Merging and Scoring: The individual pharmacophore models are then merged to create a consensus model. The features that are most frequently observed across the set of active compounds are given higher importance.
This consensus model serves as a 3D query for virtual screening, allowing for the identification of new compounds that possess the crucial interaction features but may have a different chemical scaffold. This strategy has been successfully used to identify novel inhibitors for various targets. For example, a consensus pharmacophore model was developed from 152 bioactive conformers of SARS-CoV-2 Mpro inhibitors, which was then used to screen over 340 million compounds. nih.govacs.org This highlights the power of consensus pharmacophore models in navigating vast chemical libraries to find new potential drug candidates. nih.govacs.org While a specific consensus pharmacophore model for this compound is not publicly available, the principles of this approach are directly applicable to its research and development.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of a compound. chemmethod.com By predicting these properties computationally, researchers can prioritize compounds with more favorable drug-like characteristics and identify potential liabilities before committing to costly and time-consuming experimental studies. chemmethod.comjonuns.com
For this compound, various computational models and software can be used to predict its ADMET profile. These predictions are based on the molecule's structural features and physicochemical properties. While experimental data is the gold standard, in silico predictions provide valuable initial insights.
A summary of predicted ADMET properties for compounds with similar benzamide structures is presented below. These properties are essential for evaluating the potential of a compound to become a viable drug candidate. For instance, good oral bioavailability is often desired, which is influenced by factors like aqueous solubility and intestinal absorption. The blood-brain barrier penetration is critical for drugs targeting the central nervous system. Toxicity predictions help in flagging compounds that may have adverse effects.
Below is an interactive data table summarizing typical in silico ADMET predictions for benzamide derivatives, providing a reference for what would be assessed for this compound.
Table 1: Representative In Silico ADMET Predictions for Benzamide Derivatives
| Property | Predicted Value Range | Implication |
| Absorption | ||
| Human Intestinal Absorption (%) | 93.10 - 95.93 nih.gov | Moderately to well-absorbed from the gut. |
| Caco-2 Permeability (nm/s) | 0.36 - 0.55 nih.gov | Low to moderate permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | 0.01 - 0.32 nih.gov | Low to moderate penetration into the brain. |
| Plasma Protein Binding (%) | 95.75 - 100 nih.gov | Strong binding to plasma proteins, which can affect the free drug concentration. |
| Metabolism | ||
| CYP2D6 Inhibitor | Varies | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Varies | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Varies | Potential for renal excretion. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagen (predicted) | Low likelihood of causing DNA mutations. |
| Hepatotoxicity | Low risk (predicted) | Low likelihood of causing liver damage. |
Future Perspectives and Emerging Research Directions for 2 Chloro N 2 Naphthyl Benzamide
Exploration of Multi-Targeted Therapeutic Strategies
The conventional "one drug-one target" approach is increasingly being challenged by the complexity of multifactorial diseases like neurodegenerative disorders and cancer. nih.govresearchgate.net The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets, represents a promising strategy. nih.govresearchgate.netnih.gov This approach is particularly relevant for diseases where a network of pathways is dysregulated. nih.gov
For 2-CHLORO-N-(2-NAPHTHYL)BENZAMIDE, future research will likely focus on identifying and validating multiple targets that can be modulated by this compound or its analogs. This could involve designing hybrid molecules that combine the pharmacophoric features of this compound with other known active moieties to address different aspects of a disease pathology simultaneously. nih.gov For instance, in the context of Alzheimer's disease, an MTDL might be designed to inhibit both acetylcholinesterase (AChE) and beta-amyloid aggregation. jneonatalsurg.com
Development of Advanced Computational Models
Computational modeling plays a pivotal role in modern drug discovery. For this compound, the development of sophisticated computational models will be instrumental in predicting its biological activities, understanding its structure-activity relationships (SAR), and optimizing its properties. Techniques like molecular docking and molecular dynamics simulations can provide insights into the binding interactions of the compound with its target proteins at an atomic level. nih.gov
These models can be used to screen virtual libraries of analogs, prioritizing the synthesis of compounds with the highest predicted affinity and selectivity. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help in the early identification of potential liabilities, thereby streamlining the drug development process. nih.gov
Innovative Synthetic Methodologies for Enhanced Derivatization
The synthesis of a diverse library of derivatives is crucial for exploring the chemical space around this compound and for optimizing its therapeutic properties. Future research will focus on developing innovative and efficient synthetic methodologies to facilitate the generation of a wide range of analogs. This includes the exploration of novel coupling reactions, functional group transformations, and scaffold modifications.
For instance, the core benzamide (B126) structure can be systematically modified by introducing different substituents on both the 2-chlorobenzoyl and the naphthyl rings. researchgate.net The amide linker itself can also be a point of modification. mdpi.com These derivatization strategies will be guided by computational modeling and biological testing to establish robust SAR. nih.gov
Integration of Omics Data in Bioactivity Profiling
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the global biological effects of a compound. nih.gov For this compound, integrating multi-omics data will provide a comprehensive bioactivity profile, revealing its impact on various cellular pathways and processes. nih.govresearchgate.net
Transcriptomics can identify genes that are up- or down-regulated in response to the compound, while metabolomics can reveal changes in the cellular metabolic landscape. nih.gov This holistic view can help in identifying novel mechanisms of action, predicting potential off-target effects, and discovering biomarkers for patient stratification. The use of multi-omics data can also aid in chemical grouping and read-across for toxicological assessments. nih.govresearchgate.net
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug design and discovery. nih.govnih.gov These technologies can be applied to various stages of the development of this compound and its analogs. AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. nih.govcrimsonpublishers.com
Generative models, a type of AI, can design entirely new molecules with desired characteristics, expanding the chemical space for exploration. nih.govcrimsonpublishers.commdpi.com ML can also be used to optimize synthetic routes, predict reaction outcomes, and analyze complex biological data from omics studies. nih.gov The integration of AI and ML is expected to accelerate the discovery of potent and selective analogs of this compound. nih.govcrimsonpublishers.com
Investigation of Novel Biological Targets for this compound and its Analogs
While initial studies may have identified primary targets for this compound, a comprehensive investigation into its broader biological target profile is warranted. This involves screening the compound and its analogs against a wide panel of receptors, enzymes, and ion channels to uncover novel therapeutic opportunities. ontosight.ai
For example, recent research has led to the discovery of benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov Similarly, other studies have identified novel benzamide derivatives as pancreatic β-cell protective agents. nih.govresearchgate.net Exploring such novel targets for this compound could open up new avenues for its application in diverse therapeutic areas.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 2-Chloro-N-(2-naphthyl)benzamide with high purity?
- Methodology : A two-step approach is commonly employed:
Acylation : React 2-chlorobenzoyl chloride with 2-naphthylamine in a dry solvent (e.g., dichloromethane or THF) under inert atmosphere. Use triethylamine as a base to neutralize HCl byproducts.
Purification : Recrystallize the crude product using a solvent system like ethanol/water or ethyl acetate/hexane. Monitor purity via HPLC or TLC (silica gel, 1:1 hexane/ethyl acetate).
- Key Considerations : Ensure stoichiometric excess of 2-chlorobenzoyl chloride (1.2 equiv) to drive the reaction to completion. Characterize intermediates via H NMR (CDCl₃, δ 7.2–8.5 ppm for aromatic protons) .
Q. How can the crystal structure of this compound be determined?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD):
Data Collection : Mount a suitable crystal (0.2–0.3 mm) on a diffractometer (e.g., Bruker D8 Venture) at 100 K.
Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .
Refinement : Refine the model with SHELXL, applying anisotropic displacement parameters for non-H atoms. Validate geometry using ORTEP-3 for graphical representation .
- Data Interpretation : Typical metrics: R-factor < 5%, bond length accuracy ±0.01 Å. Report torsion angles to confirm amide planarity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : NMR (DMSO-d₆) to confirm carbonyl resonance (~167 ppm) and aromatic carbons.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z 296.0652 for C₁₇H₁₂ClNO).
- IR : Detect amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1540 cm⁻¹).
- Cross-Validation : Compare experimental data with computational predictions (e.g., Gaussian DFT) .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
- Methodology :
Twinning Analysis : Use the Hooft parameter in SHELXL to detect and model twinning. For severe cases, apply the TWIN/BASF commands .
Disorder Handling : Refine solvent occupancy with PART/SUMP constraints. Validate using residual electron density maps (< 0.5 eÅ⁻³).
- Case Study : If multiple models fit the data, compare R-values and Fo/Fc maps to select the most chemically plausible solution .
Q. What computational approaches predict the compound’s electronic properties for structure-activity relationship (SAR) studies?
- Methodology :
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier orbitals (HOMO/LUMO) to assess reactivity.
Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Validate with MD simulations (NAMD/GROMACS).
- Applications : Correlate electron-withdrawing effects of the chloro group with binding affinity in enzyme inhibition .
Q. How to design experiments to analyze conflicting solubility data in polar vs. nonpolar solvents?
- Methodology :
Solubility Screening : Use a Chemspeed robotic platform to test solubility in 12 solvents (e.g., DMSO, ethanol, hexane) at 25°C and 60°C.
Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots.
- Troubleshooting : If discrepancies persist, investigate polymorphic forms via PXRD or DSC .
Q. What strategies optimize reaction yields in scale-up synthesis while minimizing byproducts?
- Methodology :
DoE (Design of Experiments) : Vary temperature (60–120°C), catalyst loading (0–5 mol%), and solvent polarity (THF vs. toluene) to identify optimal conditions.
Byproduct Analysis : Use LC-MS to trace impurities (e.g., hydrolyzed amides). Introduce scavenger resins (e.g., QuadraPure™) for in-situ purification.
- Case Study : Pilot-scale reactions achieved 85% yield with <2% impurities under reflux in toluene with 3 mol% DMAP .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
